5-Chloro-2-(methylthio)pyrimidin-4-amine
Description
Significance of Pyrimidine (B1678525) Scaffold in Contemporary Medicinal Chemistry and Agrochemical Research
The pyrimidine scaffold, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a privileged structure in drug discovery and agrochemical development. nih.govorientjchem.org Its prevalence in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA, underscores its fundamental biological relevance. wikipedia.orgnewworldencyclopedia.org This inherent biocompatibility has made pyrimidine derivatives a fertile ground for the development of therapeutic agents and crop protection chemicals. orientjchem.org
In medicinal chemistry , pyrimidine-containing compounds exhibit a broad spectrum of pharmacological activities. They are integral to numerous approved drugs, including antivirals, anticancer agents, and antibacterials. nih.govorientjchem.org The versatility of the pyrimidine ring allows for substitutions at various positions, enabling the fine-tuning of a molecule's physicochemical properties and biological activity to achieve desired therapeutic effects. nih.gov
Table 1: Examples of Pyrimidine-Based Drugs and Their Therapeutic Applications
| Drug Name | Therapeutic Application |
|---|---|
| 5-Fluorouracil (B62378) | Anticancer |
| Zidovudine (AZT) | Antiviral (HIV) |
| Imatinib | Anticancer (Tyrosine Kinase Inhibitor) |
| Rosuvastatin | Antihyperlipidemic |
| Trimethoprim | Antibacterial |
In the realm of agrochemical research , pyrimidine derivatives have been successfully developed as herbicides, fungicides, and insecticides. These compounds often act by inhibiting essential enzymes in weeds, fungi, or insects, providing effective crop protection. The ability to modify the pyrimidine core allows for the creation of compounds with specific modes of action and improved environmental profiles.
Overview of 5-Chloro-2-(methylthio)pyrimidin-4-amine as a Core Structure in Synthetic and Biological Investigations
This compound is a substituted pyrimidine that serves as a key building block in the synthesis of more complex molecules with potential biological activity. Its structure is characterized by a pyrimidine ring functionalized with a chlorine atom at the 5-position, a methylthio group at the 2-position, and an amine group at the 4-position. Each of these substituents plays a crucial role in its reactivity and utility as a synthetic intermediate.
The chlorine atom at the 5-position can be a site for further functionalization through various coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The methylthio group at the 2-position can also be modified, for instance, through oxidation to the corresponding sulfoxide (B87167) or sulfone, which can alter the electronic properties and biological activity of the molecule. The amine group at the 4-position provides a handle for amide bond formation or other derivatizations, enabling the extension of the molecular scaffold.
While direct biological activity data for this compound is not extensively reported in publicly available literature, its significance lies in its role as a precursor to a variety of bioactive compounds. For instance, the related compound, 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid, is a known intermediate in the synthesis of herbicides and fungicides. chemimpex.com This suggests that the core scaffold of 5-Chloro-2-(methylthio)pyrimidine is amenable to the development of molecules with agrochemical applications.
Historical Context and Evolution of Substituted Pyrimidine Derivatives in Academic Inquiry
The history of pyrimidine chemistry dates back to the 19th century, with the isolation of alloxan (B1665706) from uric acid in 1818. wikipedia.org However, the systematic study of pyrimidines began in earnest in 1884 with the work of Pinner, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.org The parent compound, pyrimidine, was first synthesized in 1900 by Gabriel and Colman. wikipedia.org
The early 20th century saw significant advancements in the synthesis and understanding of pyrimidine derivatives, largely driven by their discovery as fundamental components of nucleic acids. This biological significance spurred extensive research into their chemical properties and potential therapeutic applications.
The mid-20th century marked a turning point with the discovery of the antibacterial properties of sulfonamides containing a pyrimidine ring, leading to the development of drugs like sulfadiazine. Subsequently, the development of the anticancer drug 5-fluorouracil in the 1950s solidified the importance of substituted pyrimidines in medicinal chemistry.
In recent decades, the evolution of synthetic methodologies, including cross-coupling reactions and combinatorial chemistry, has enabled the rapid generation of diverse libraries of substituted pyrimidine derivatives. This has accelerated the drug discovery process and led to the identification of numerous potent and selective modulators of various biological targets. The ongoing exploration of substituted pyrimidines continues to yield novel therapeutic agents and agrochemicals, demonstrating the enduring legacy and future potential of this remarkable heterocyclic scaffold.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H6ClN3S |
|---|---|
Molecular Weight |
175.64 g/mol |
IUPAC Name |
5-chloro-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C5H6ClN3S/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9) |
InChI Key |
HACBBWYCBVZNJV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=N1)N)Cl |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of 5 Chloro 2 Methylthio Pyrimidin 4 Amine
Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring of 5-Chloro-2-(methylthio)pyrimidin-4-amine Analogs
Nucleophilic aromatic substitution (SNAr) is a primary mode of reaction for pyrimidine derivatives, especially at the electron-deficient 2, 4, and 6 positions. researchgate.netyoutube.com The viability and regioselectivity of these reactions are heavily influenced by the nature of the leaving group and the electronic character of the other ring substituents.
The chlorine atom at the C-5 position of the pyrimidine ring is generally less reactive towards nucleophilic substitution compared to halogens at the C-2, C-4, or C-6 positions. rsc.org The C-5 position is the most electron-rich carbon in the pyrimidine nucleus, making it less electrophilic and thus less susceptible to attack by nucleophiles. researchgate.net The presence of electron-donating groups, such as the 4-amino and 2-methylthio groups in the parent compound, further increases the electron density of the ring, deactivating the C-5 position for SNAr reactions.
In studies on related structures, such as 5-substituted-2,4-dichloropyrimidines, nucleophilic attack preferentially occurs at the C-4 or C-2 positions, leaving the C-5 substituent untouched. nih.gov For instance, reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid with aliphatic amines result in the substitution of the 2-methylsulfonyl group, while the 5-chloro substituent remains intact. rsc.org This demonstrates the pronounced difference in reactivity between substituents at various positions on the pyrimidine ring.
The methylthio (-SCH₃) group at the C-2 position is a moderately good leaving group and can be displaced by various nucleophiles. rsc.orgrsc.org The C-2 position is highly electron-deficient, flanked by two ring nitrogen atoms, making it a prime target for nucleophilic attack. youtube.comzenodo.org However, its reactivity is lower than that of corresponding sulfonyl or chloro groups under identical conditions. nih.govacs.org
Studies have shown that for certain pyrimidine analogs, the methylthio group can be displaced. For example, in ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, treatment with sodium cyanide led to the displacement of the 2-methylthio group rather than the 4-chloro group, yielding ethyl 2,4-bis-methylthiopyrimidine-5-carboxylate as an unexpected product. rsc.orgrsc.org This lability is also demonstrated by its displacement with ammonia (B1221849) to yield the corresponding amine. nih.gov The reaction of 4-Chloro-2-methylthio-6-phenylpyrimidine-5-carbonitrile with hydrazine (B178648) hydrate (B1144303) results in the substitution of both the chloro and methylthio groups. tandfonline.com
| Starting Material | Nucleophile/Reagent | Product | Reference |
|---|---|---|---|
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium cyanide (NaCN) | Ethyl 2,4-bis-methylthiopyrimidine-5-carboxylate | rsc.orgrsc.org |
| 4-Chloro-2-methylthiopyrimidine | Sodium cyanide (NaCN) | 2,4-bismethylthiopyrimidine | rsc.org |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium methoxide (B1231860) (excess) | Methyl 2,4-dimethoxypyrimidine-5-carboxylate | rsc.org |
| 3,4-dihydrobenzo researchgate.netnih.govimidazo[1,2-c]pyrimidine-1(2H)-thione (S-methylated derivative) | Ammonia (NH₃) | Corresponding amine derivative | nih.gov |
The exocyclic amine group at the C-4 position is a strong electron-donating group with a positive mesomeric effect, which activates the pyrimidine ring. researchgate.net While it can be a site for chemical modification, it often participates as a nucleophile in reactions or directs the reactivity of the pyrimidine core. Transformations can include N-alkylation, N-acylation, or participation in cyclocondensation reactions to form fused heterocyclic systems. For example, the reaction of 5,6-diamino-1-methylthiouracil with phenacyl bromide involves the amino groups in a cyclocondensation to form a pteridine (B1203161) ring system. nih.gov In another instance, N-nitrosation has been observed to occur on secondary amino groups at the C-4 position of certain pyrimidine derivatives. researchgate.net The synthesis of various 4-aminopyrimidine (B60600) derivatives is often achieved by reacting a precursor like 2-amino-4,6-dichloropyrimidine (B145751) with a desired amine, highlighting the role of the external amine as a nucleophile in building more complex structures. mdpi.com
Electrophilic Aromatic Substitution Reactions on this compound Derivatives
Electrophilic aromatic substitution is not a characteristic reaction of the pyrimidine nucleus. researchgate.netyoutube.com The electron-withdrawing nature of the two ring nitrogen atoms deactivates the ring towards attack by electrophiles. researchgate.net Such reactions are generally difficult and require harsh conditions or the presence of strong activating (electron-donating) substituents like amino (-NH₂) or hydroxyl (-OH) groups. researchgate.net
When electrophilic substitution does occur on an activated pyrimidine, it preferentially takes place at the C-5 position, which has the highest electron density. researchgate.netyoutube.com In the case of this compound, the C-5 position is already occupied by a chlorine atom. While the 4-amino group is strongly activating, the combined deactivating effects of the ring nitrogens and the C-5 chloro group make further electrophilic substitution on the ring highly unfavorable. csu.edu.aucsu.edu.au Therefore, this pathway is not a common strategy for the derivatization of this class of compounds.
Transformations of Pendant Substituents
Modifying the existing substituents on the pyrimidine ring is a key strategy for creating diverse analogs. The methylthio group is particularly amenable to transformation, which can dramatically alter the reactivity of the C-2 position.
The sulfur atom of the 2-methylthio group can be readily oxidized to form the corresponding methylsulfinyl (sulfoxide) and methylsulfonyl (sulfone) derivatives. researchgate.netnih.gov This transformation is a cornerstone in pyrimidine chemistry because it converts the moderate methylthio leaving group into a highly reactive methylsulfonyl group, which is an excellent leaving group for SNAr reactions. nih.govacs.orgresearchgate.net
The oxidation can be controlled to yield either the sulfoxide (B87167) or the sulfone by selecting the appropriate oxidant and stoichiometry. organic-chemistry.org Common reagents used for this purpose include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and Oxone (potassium peroxymonosulfate). researchgate.netnih.govorganic-chemistry.orgbohrium.com For example, the oxidation of 4,6-dimethyl-2-methylthiopyrimidine with hydrogen peroxide and sodium tungstate (B81510) affords the corresponding sulfone in high yield. researchgate.net The resulting 2-(methylsulfonyl)pyrimidines are valuable intermediates that readily react with a wide range of nucleophiles, enabling the synthesis of diverse 2-substituted pyrimidines. rsc.orgresearchgate.netbohrium.com
| Starting Material | Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| Pyrimidine benzothioate derivatives | Hydrogen peroxide, Glacial acetic acid | - | Pyrimidine sulfonyl methanone (B1245722) derivatives | researchgate.netnih.gov |
| 4,6-dimethyl-2-methylthiopyrimidine | Hydrogen peroxide, Sodium tungstate, Tetrabutylammonium bromide | - | 4,6-dimethyl-2-(methylsulfonyl)pyrimidine | researchgate.net |
| Various 2-(methylthio)pyrimidines | Oxone | Water-acetone mixture | Corresponding 2-(methylsulfonyl)pyrimidines | researchgate.netbohrium.com |
| 5-methyl-4-methylthio-1,3-oxazoles | m-CPBA | - | 4-Methylsulfonyl derivatives | organic-chemistry.org |
Reduction of Nitro Precursors to Amino Groups in Related Pyrimidines
The synthesis of 4-aminopyrimidines, including analogs of this compound, often proceeds via the reduction of a corresponding 4-nitropyrimidine (B570401) precursor. This transformation is a fundamental reaction in organic chemistry for converting nitro groups into primary amines. wikipedia.org A variety of reducing agents and conditions can be employed, with the choice often depending on the presence of other functional groups within the molecule.
Commonly, this reduction is achieved through catalytic hydrogenation. wikipedia.org Reagents such as Raney nickel or palladium-on-carbon (Pd/C) in the presence of hydrogen gas are effective for this conversion. wikipedia.orgnih.gov Another widely used method involves the use of metals in an acidic medium, such as iron, tin, or zinc in the presence of hydrochloric acid. youtube.com For instance, the reduction of aromatic nitro compounds can be carried out with tin (Sn) and an acid catalyst, followed by neutralization with a base to yield the final amine. youtube.com
In the context of pyrimidine chemistry, these standard methods are applicable. For example, the synthesis of 2,4-diamino-5-substituted pyrimidines has been achieved starting from 2,4-dichloro-5-nitropyrimidine. nih.gov The process involves the reduction of the nitro group to an amino group as a key step. nih.gov Similarly, studies on 5-nitro-2-pyrimidone derivatives have shown that the nitro group can be reduced to the corresponding 5-aminopyrimidine, which then serves as a precursor for building fused systems like purines and pteridines. researchgate.net The reduction of 7-(substituted amino)-5-methyl-6-nitroimidazo[1,2-a]pyrimidines to the corresponding 6-amino derivatives is another example of this crucial transformation in building complex heterocyclic structures. researchgate.net
Table 1: Reagents for the Reduction of Nitro Pyrimidines
| Reagent/System | Description |
|---|---|
| Catalytic Hydrogenation | Utilizes catalysts like Raney nickel or Palladium-on-Carbon (Pd/C) with H₂ gas. wikipedia.org |
| Metal/Acid | Employs metals such as Iron (Fe), Tin (Sn), or Zinc (Zn) in an acidic environment (e.g., HCl). youtube.com |
| Sodium Hydrosulfite | A common reagent for the reduction of nitroaromatics. wikipedia.org |
| Tin(II) Chloride | Effective for the chemoselective reduction of nitro groups. wikipedia.org |
Formation of Fused Heterocyclic Systems from this compound and its Structural Analogs
The 4-amino-5-chloropyrimidine (B110986) core is an excellent starting point for the synthesis of fused bicyclic and polycyclic heterocyclic systems. The amino group at the C4 position and the adjacent chloro group at the C5 position (or another functional group) can participate in annulation reactions to form new rings fused to the pyrimidine scaffold.
Synthesis of Pyrimido[4,5-d]pyrimidine (B13093195) Systems
The pyrimido[4,5-d]pyrimidine skeleton consists of two fused pyrimidine rings. Syntheses often start from appropriately substituted 4-aminopyrimidines. rsc.org One established method involves the reaction of 4-aminopyrimidine-5-carboxamides or 4-amino-5-cyanopyrimidines. rsc.org For instance, N-(5-cyanopyrimidin-4-yl)-5-nitrofuran-2-carboxamide can undergo intramolecular cyclization to form the fused ring system. rsc.org
Another versatile approach is the multicomponent reaction. A Biginelli-type reaction of aryl aldehydes, barbituric acid, and urea (B33335) or thiourea (B124793), catalyzed by ceric ammonium (B1175870) nitrate (B79036) (CAN), can produce tetrahydropyrimido[4,5-d]pyrimidine-diones in high yields. rsc.org Similarly, reacting 6-aminouracil (B15529) derivatives with primary amines and aldehydes (such as formaldehyde) in a double Mannich reaction affords pyrimido[4,5-d]pyrimidine systems. researchgate.net A two-step procedure starting from 4-amino-2,6-dialkylpyrimidine-5-carbonitrile has also been developed to synthesize various N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines. mdpi.com
Table 2: Examples of Pyrimido[4,5-d]pyrimidine Synthesis
| Pyrimidine Precursor | Reagents | Fused System | Reference |
|---|---|---|---|
| 4-Amino-2,6-dialkylpyrimidine-5-carbonitrile | Triethylorthoester, Substituted anilines | N,7-Diphenylpyrimido[4,5-d]pyrimidin-4-amines | mdpi.com |
| 6-Aminouracil derivatives | Primary amines, Aldehydes (e.g., formaldehyde) | Pyrimido[4,5-d]pyrimidine ring systems | researchgate.net |
| Barbituric acid | Aryl aldehydes, Urea/Thiourea, CAN | 5-Aryl-tetrahydropyrimido[4,5-d]pyrimidine-diones | rsc.org |
| 2,6-Dichloropyrimidin-4-amine | Aromatic aldehydes, Ammonium thiocyanate | Substituted Pyrimido[4,5-d]pyrimidines | rsc.org |
Construction of Pyrido[2,3-d]pyrimidine (B1209978) Systems
The synthesis of pyrido[2,3-d]pyrimidines involves the annulation of a pyridine (B92270) ring onto the pyrimidine core. There are several general strategies for achieving this, nearly all of which utilize a 4-aminopyrimidine as the key starting material. jocpr.com The pyridine ring is typically formed by reacting the aminopyrimidine with a three-carbon synthon. jocpr.com
One common method involves the reaction of 6-aminopyrimidines with 1,3-dicarbonyl compounds. jocpr.com For example, heating 6-aminouracil with acetylacetone (B45752) in phosphoric acid yields 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione. jocpr.com Unsaturated compounds are also effective reagents. The reaction of a 4-aminopyrimidine with α,β-unsaturated esters can lead to the formation of dihydropyrido[2,3-d]pyrimidin-7(8H)-ones. nih.gov Other reagents used in this type of cyclization include dimethyl acetylenedicarboxylate (B1228247) (DMAD) and malonic acid derivatives. jocpr.com A further strategy involves the intramolecular cyclization of a pre-formed side chain attached to the C5 position of the pyrimidine ring. nih.gov
Table 3: Synthetic Routes to Pyrido[2,3-d]pyrimidines from 4-Aminopyrimidines
| 4-Aminopyrimidine Derivative | Reagent(s) | Fused System | Reference |
|---|---|---|---|
| 6-Aminouracil | Acetylacetone, Phosphoric acid | 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-dione | jocpr.com |
| 6-Amino-1,3-dimethyluracil | Malonic acid derivatives | 6-Substituted-5-hydroxypyrido[2,3-d]pyrimidin-7-ones | jocpr.com |
| 5-Bromo-N-cyclopentyl-pyrimidin-4-amine | Crotonic acid, Pd catalyst | Pyrido[2,3-d]pyrimidin-7-one derivative | nih.gov |
| 2-Amino-5-cyanopyrimidine | Diethyl malonate, Na/EtOH | 5-Amino-pyrido[2,3-d]pyrimidin-7-one derivative | nih.gov |
Other Polycyclic Pyrimidine Scaffolds
Beyond the common pyrimido[4,5-d]pyrimidine and pyrido[2,3-d]pyrimidine systems, the versatile reactivity of this compound and its analogs allows for the synthesis of a broader range of fused polycyclic scaffolds. These complex heterocyclic structures are of interest in medicinal chemistry and materials science. nih.govorgchemres.org
One such system is the pyrimido[5,4-d]pyrimidine (B1612823) core. nih.govnih.gov These compounds can be synthesized and have been explored for various biological activities. nih.gov Another class of complex heterocycles includes the pyrido[2,3-d:5,6-d']dipyrimidines, which feature a central pyridine ring fused with two pyrimidine rings. orgchemres.org The synthesis of these molecules often employs multicomponent reactions, aligning with the principles of green chemistry to build molecular complexity efficiently. orgchemres.org
Furthermore, cyclization of appropriately substituted aminopyrimidines can lead to other fused systems. For instance, reduction of 4-(substituted amino)-2-(2-chloroethylamino)-6-methyl-5-nitropyrimidines leads to simultaneous reduction and cyclization to yield 6,7-diaminoimidazo[1,2-a]pyrimidines. researchgate.net The conversion of 5-amino-3-methylcytosine into pteridine and purine (B94841) derivatives also highlights the utility of aminopyrimidines in constructing diverse polycyclic scaffolds. researchgate.net
Table 4: Examples of Other Fused Pyrimidine Systems
| Fused System | Synthetic Precursor(s) | Key Features | Reference |
|---|---|---|---|
| Pyrimido[5,4-d]pyrimidines | 6-Cyanopurine derivatives | Isomeric to pyrimido[4,5-d]pyrimidines. | nih.gov |
| Pyrido[2,3-d:5,6-d']dipyrimidines | Multicomponent reactions involving aminopyrimidines | A central pyridine ring fused to two pyrimidine rings. | orgchemres.org |
| Imidazo[1,2-a]pyrimidines | 4-(Substituted amino)-2-(2-chloroethylamino)-5-nitropyrimidines | Formed via reductive cyclization. | researchgate.net |
| Pteridines/Purines | 5-Amino-3-methylcytosine | Constructed from a diamino-pyrimidine intermediate. | researchgate.net |
Biological Activities and Molecular Mechanisms of Action of 5 Chloro 2 Methylthio Pyrimidin 4 Amine Derivatives in Preclinical Research
In Vitro Biological Screening Methodologies for Pyrimidine (B1678525) Analogs
The initial preclinical assessment of pyrimidine analogs involves a variety of in vitro screening methodologies to determine their biological effects. These assays are crucial for identifying promising compounds and elucidating their primary mechanisms of action.
For potential anticancer applications, cytotoxicity is a primary endpoint. Common methods to evaluate this include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and the SRB (Sulforhodamine B) assays. nih.gov The MTT assay measures the metabolic activity of living cells by observing the conversion of MTT into formazan (B1609692) crystals, which indicates mitochondrial function and, by extension, cell viability. nih.gov Similarly, the SRB assay relies on the ability of the sulforhodamine B dye to bind to basic amino acid residues of cellular proteins, providing a measure of total protein mass and thereby quantifying cell density. nih.gov These assays are often performed on various human cancer cell lines, such as those from prostate (PC3), liver (HepG-2), breast (MCF-7), and lung (A-549), to assess the potency and selectivity of the compounds. acs.orgnih.gov
To screen for anti-infective properties, different techniques are employed for bacteria and fungi. The antibacterial activity of pyrimidine derivatives is frequently determined using the broth microdilution method. nih.govnih.gov This technique involves preparing serial dilutions of the test compounds in a liquid growth medium in microtiter plates, which are then inoculated with a standardized concentration of bacteria. nih.gov The Minimum Inhibitory Concentration (MIC) is determined as the lowest compound concentration that prevents visible bacterial growth after a specific incubation period. nih.govnih.gov
For evaluating antifungal activity, the poisoned food technique is a widely used in vitro method. researchgate.netacs.org In this assay, the test compound is incorporated into a solid growth medium, such as Potato Dextrose Agar (PDA), at a known concentration. researchgate.net Mycelial plugs from a fungal culture are then placed on this "poisoned" medium. researchgate.net The antifungal effect is quantified by measuring the inhibition of mycelial growth compared to a control medium lacking the test compound. nih.gov
Enzyme Inhibition Studies
A primary mechanism through which pyrimidine derivatives exert their biological effects is the inhibition of specific enzymes. Preclinical research extensively investigates these interactions to identify molecular targets and understand structure-activity relationships (SAR).
Protein kinases are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer, making them prime targets for therapeutic intervention. Pyrimidine-based scaffolds are known to be effective kinase inhibitors as they can mimic the adenine (B156593) ring of ATP, binding to the enzyme's active site. acs.org
BRAF Kinase: The BRAF kinase is a key component of the MAPK signaling pathway, and its mutations, such as V600E, are implicated in various cancers. Fused pyrimidine scaffolds, like pyrazolopyrimidines, have been developed as potent inhibitors of both wild-type and mutated BRAF. acs.orgnih.govnih.gov The design of these inhibitors often focuses on creating molecules that can bind to the active conformation of the kinase, leading to high potency and selectivity. acs.org
Tyrosine Kinases: This large family of enzymes, including Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFr), plays a crucial role in cell proliferation and survival. medchemexpress.com Pyrido[2,3-d]pyrimidine (B1209978) and pyrimido[5,4-d]pyrimidine (B1612823) derivatives have been shown to be potent inhibitors of EGFR tyrosine kinase activity. medchemexpress.com For instance, certain pyrrolo[2,3-d]pyrimidine derivatives exhibit high selectivity for mutant forms of EGFR (like T790M) over the wild-type, which is a desirable characteristic for targeted cancer therapy. Similarly, N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been identified as selective inhibitors of Janus kinase 2 (JAK2), another important tyrosine kinase.
Cyclin-Dependent Kinase 6 (CDK6): CDKs, in partnership with their cyclin regulators, govern the progression of the cell cycle. Inhibitors of CDK4 and CDK6, such as those based on a 6-(Pyrimidin-4-yl)-1H-benzo[d]imidazole scaffold, have been developed as anticancer agents. These compounds function by blocking the phosphorylation of the retinoblastoma (Rb) protein, thereby arresting the cell cycle in the G1 phase and preventing cancer cell proliferation.
Adenosine (B11128) Kinase: Adenosine kinase (AK) regulates the levels of adenosine, a molecule with neuromodulatory and anti-inflammatory effects. Inhibition of AK can raise local adenosine concentrations, which is a therapeutic strategy for conditions like seizures and pain. Pyridopyrimidine analogues have been identified as a novel class of potent AK inhibitors. researchgate.net Research has shown that substitutions on the pyrimidine core can enhance potency and improve pharmacokinetic properties like oral bioavailability. researchgate.net
Beyond kinases, pyrimidine derivatives have been developed to target a range of other enzymes involved in various pathologies.
Cyclooxygenase-2 (COX-2): The COX-2 enzyme is a key mediator of inflammation and is often overexpressed in cancer cells. Pyrimidine derivatives have been designed as selective COX-2 inhibitors. acs.org These compounds have shown high selectivity for COX-2 over the related COX-1 isoform in vitro, which is expected to lead to a reduction in gastrointestinal side effects compared to non-selective inhibitors. acs.org Fluorometric inhibitor screening kits are commonly used to evaluate the COX-2 inhibitory activity of these compounds.
Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of DNA precursors, making it a well-established target for antibacterial and anticancer drugs. The enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate. Pyrimidine antifolate drugs, such as Trimethoprim, act by blocking this reduction. The inhibitory activity of new pyrimidine analogs against DHFR is typically assessed by monitoring the decrease in absorbance at 340 nm, which corresponds to the consumption of the NADPH cofactor during the enzymatic reaction.
Glucosidase: α-Glucosidase is an enzyme located in the intestinal brush border that breaks down carbohydrates into glucose. nih.gov Inhibiting this enzyme can delay carbohydrate digestion and lower postprandial blood glucose levels, a key strategy in managing type 2 diabetes. Various pyrimidine derivatives, including 2,4,6-triaryl pyrimidines and 4H-pyrano[2,3-d]pyrimidine hybrids, have been synthesized and evaluated as α-glucosidase inhibitors. nih.gov The in vitro inhibitory activity is typically measured against α-glucosidase from Saccharomyces cerevisiae and compared to a standard inhibitor like acarbose. nih.gov
Cathepsin S: Cathepsin S is a cysteine protease involved in antigen presentation and extracellular matrix degradation, with roles in autoimmune diseases and cancer. Pyrimidine-2-carbonitrile derivatives have been identified as potent inhibitors of Cathepsin S. The nitrile group in these compounds acts as a "warhead" that can interact with the cysteine residue in the enzyme's active site. The inhibitory activity is often measured using a fluorogenic substrate, where proteolysis releases a fluorescent group, and the inhibitor's effect is quantified by the reduction in the fluorescence signal.
Anti-infective Research Applications of Pyrimidine Derivatives
The structural diversity of pyrimidine derivatives has made them a valuable scaffold in the search for new agents to combat bacterial and fungal infections.
Derivatives of pyrimidine have been extensively synthesized and evaluated for their potential to inhibit the growth of pathogenic bacteria. The antibacterial efficacy of these compounds is typically assessed in vitro against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Standard testing protocols, such as the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI), are used to determine the Minimum Inhibitory Concentration (MIC). nih.gov This method provides a quantitative measure of a compound's potency against various bacterial strains. nih.gov Research has demonstrated that certain pyrimidine derivatives exhibit significant activity against bacteria such as Staphylococcus aureus (including methicillin-resistant strains, MRSA), Bacillus subtilis, and Escherichia coli.
| Compound Class | Bacterial Strain | Method | Result (MIC in µg/mL) | Reference |
|---|---|---|---|---|
| Thiazolo[5,4-d]pyrimidines | Staphylococcus aureus | Cup-plate method | Potent Activity | |
| Thiazolo[5,4-d]pyrimidines | Bacillus subtilis | Cup-plate method | Potent Activity | |
| Thiazolo[5,4-d]pyrimidines | Escherichia coli | Cup-plate method | Potent Activity | |
| Pyrazolopyridopyrimidines | Various Strains | Broth microdilution | Quantitative MIC values | nih.gov |
Pyrimidine derivatives have also shown considerable promise as antifungal agents, with activity against both human and plant pathogenic fungi. acs.org The pyrimidine-based drug flucytosine is a known antifungal, although its use can be limited by the development of resistance.
Preclinical screening of novel pyrimidine analogs often employs the poisoned food technique to assess their ability to inhibit mycelial growth. acs.org In these studies, compounds are tested against a range of fungi, including species like Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerea, and various molds like Aspergillus fumigatus. researchgate.net Some novel pyrimidine derivatives containing an amide moiety have demonstrated excellent antifungal activity, in some cases superior to the commercial fungicide Pyrimethanil. researchgate.net
| Compound Name/Class | Fungal Strain | Method | Result | Reference |
|---|---|---|---|---|
| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) | Phomopsis sp. | Poisoned food | EC50 = 10.5 µg/mL | researchgate.net |
| 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) | Phomopsis sp. | Poisoned food | 100% inhibition at 50 µg/mL | researchgate.net |
| Various Pyrimidine Derivatives | 14 Phytopathogenic Fungi | Poisoned food | Broad-spectrum activity | acs.org |
| Pyrimidine-based scaffold | Aspergillus fumigatus | High-throughput screen | Broad-spectrum anti-mold activity | |
| Carmofur | Fonsecaea pedrosoi | In vitro susceptibility | Higher selectivity index than 5-FC |
Antiviral Activities
Pyrimidine derivatives are a cornerstone in the development of antiviral therapies, primarily by acting as nucleoside analogues that interfere with viral DNA or RNA synthesis. acs.org The structural similarity of these derivatives to natural pyrimidines allows them to be incorporated into the viral genome by viral polymerases, leading to chain termination and inhibition of viral replication.
Preclinical research has demonstrated the broad-spectrum antiviral potential of various substituted pyrimidines against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and influenza viruses. acs.orgnih.gov For instance, a series of novel 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives were synthesized and evaluated for their activity against Tobacco Mosaic Virus (TMV). Several of these compounds exhibited curative effects comparable to the commercial antiviral agent Ningnanmycin. aacrjournals.org Notably, compound 8i in the study demonstrated a superior curative effect against TMV, with an EC50 value of 246.48 µg/mL, which was better than that of Ningnanmycin (301.83 µg/mL). aacrjournals.org
Another mechanism of antiviral action for some pyrimidine derivatives involves the inhibition of key viral enzymes. For example, some derivatives have been shown to be non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV. nih.gov Furthermore, inhibitors of pyrimidine biosynthesis have demonstrated activity against viruses by limiting the availability of pyrimidines necessary for viral replication. nih.gov This approach has shown efficacy against influenza virus, where inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH) reduced viral protein levels and inhibited replication. nih.gov
Table 1: Antiviral Activity of Selected Pyrimidine Derivatives
| Compound/Derivative Class | Virus | Target/Mechanism | Key Findings |
|---|---|---|---|
| 2-substituted methylthio-1,3,4-oxadiazole derivatives | Tobacco Mosaic Virus (TMV) | Inhibition of viral replication | Compound 8i showed an EC50 of 246.48 µg/mL, superior to Ningnanmycin. aacrjournals.org |
| Fused pyrimidine derivatives | HIV, HSV-1 | Interference with viral replication | Enhanced antiviral potential observed. acs.orgnih.gov |
| N-1 substituted pyrimidines | HIV-1, Coxsackie B4 | Non-nucleoside reverse transcriptase inhibitors (NNRTIs) | Compounds 2b and 4b showed anti-HIV activity with IC50 values of 6.65 µg/mL and 15.82 µg/mL, respectively. nih.gov |
| Pyrimidine biosynthesis inhibitors | Influenza virus | Inhibition of dihydroorotate dehydrogenase (DHODH) | Reduced viral protein levels and inhibited replication. nih.gov |
Antimalarial and Antiparasitic Potentials
The fight against parasitic diseases, particularly malaria, has significantly benefited from pyrimidine-based drugs. A primary target for antimalarial pyrimidine derivatives is the enzyme dihydrofolate reductase (DHFR), which is crucial for the parasite's folate biosynthesis pathway and subsequent DNA synthesis. benthamdirect.com Pyrimethamine is a well-known example of a pyrimidine derivative that acts as a DHFR inhibitor. benthamdirect.com
Research into novel pyrimidine derivatives continues to yield promising antimalarial candidates. A study on 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives as Plasmodium falciparum DHFR inhibitors identified several compounds with significant activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains. Compound 3f , substituted with 4-methyl piperazine, was the most potent, with IC50 values of 5.26 µg/ml in the 3D7 strain and 4.71 µg/ml in the Dd2 strain. nih.gov
Beyond malaria, pyrimidine derivatives have shown potential against other parasites. For instance, pyrimido[1,2-a]benzimidazole (B3050247) derivatives have been investigated for their activity against Toxoplasma gondii and Leishmania major. researchgate.net In one study, compound 3b demonstrated the highest activity against T. gondii with an IC50 of 2.8 µM and a selectivity index of 8.12. researchgate.net
Table 2: Antimalarial and Antiparasitic Activity of Selected Pyrimidine Derivatives
| Compound/Derivative Class | Parasite | Target/Mechanism | Key Findings (IC50 values) |
|---|---|---|---|
| PABA-substituted pyrimidines | Plasmodium falciparum (3D7 and Dd2 strains) | Dihydrofolate reductase (DHFR) inhibition | Compound 3f : 5.26 µg/ml (3D7), 4.71 µg/ml (Dd2). nih.gov |
| 4-aminoquinoline-pyrimidine hybrids | Plasmodium falciparum (CQ-sensitive and CQ-resistant strains) | Not specified | Several compounds showed better activity than chloroquine, with IC50 values in the range of 0.005–0.03 µM for sensitive strains. acs.org |
| Pyrimido[1,2-a]benzimidazoles | Toxoplasma gondii | Not specified | Compound 3b : 2.8 µM. researchgate.net |
| Pyrimido[1,2-a]benzimidazoles | Leishmania major | Not specified | Compound 2a showed high activity against promastigotes and amastigotes. researchgate.net |
Antiproliferative and Cytotoxic Effects in Cancer Research Models
The structural analogy of pyrimidines to the building blocks of nucleic acids makes them prime candidates for the development of anticancer agents. These derivatives can interfere with DNA and RNA synthesis, leading to the inhibition of cancer cell proliferation. aacrjournals.org Numerous studies have demonstrated the potent cytotoxic effects of various substituted pyrimidines against a wide range of cancer cell lines.
For example, a series of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid were evaluated for their anticancer activities. Compound 7b from this series exhibited potent cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values of 0.48 ± 0.11 and 0.74 ± 0.13 μM, respectively, while showing substantially lower cytotoxicity to normal human hepatocyte cells. acs.org
Similarly, pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties have shown significant cytotoxic activity. In one study, compound 10a was the most potent derivative against PC3 (prostate cancer) cells with an IC50 of 0.19 µM. nih.gov Compound 10b and 9e showed strong cytotoxicity against MCF-7 and A549 (lung cancer) cells with IC50 values of 1.66 µM and 4.55 µM, respectively. nih.gov
Table 3: Antiproliferative and Cytotoxic Effects of Selected Pyrimidine Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings (IC50 values) |
|---|---|---|
| 2-amino-4-aryl-pyrimidine derivatives of ursolic acid | MCF-7, HeLa | Compound 7b : 0.48 µM (MCF-7), 0.74 µM (HeLa). acs.org |
| Pyrrolo[2,3-d]pyrimidine derivatives with urea moieties | PC3, MCF-7, A549 | Compound 10a : 0.19 µM (PC3); Compound 10b : 1.66 µM (MCF-7); Compound 9e : 4.55 µM (A549). nih.gov |
| Chloropyrazine-tethered pyrimidine hybrids | DU-145 (prostate cancer) | Compound 35 : 5 ± 1 µg/mL. nih.gov |
| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7 | Compound 2 : 4.3 ± 0.11 µg/mL (0.013 µM). bioworld.com |
Modulation of Cellular Pathways and Targets
The anticancer effects of pyrimidine derivatives are often mediated through the modulation of specific cellular signaling pathways that are dysregulated in cancer. A significant number of these compounds function as kinase inhibitors, targeting enzymes that are crucial for cell growth, proliferation, and survival.
The Epidermal Growth Factor Receptor (EGFR) is a well-established target for anticancer therapies, and numerous pyrimidine derivatives have been developed as EGFR inhibitors. benthamdirect.com These compounds typically bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways such as the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways. acs.org For instance, a series of pyrimidine-5-carbonitrile derivatives were designed as EGFR inhibitors, with compound 10b emerging as the most potent, having an IC50 value of 8.29 ± 0.04 nM. nih.gov
The PI3K/Akt/mTOR pathway is another critical signaling cascade frequently hyperactivated in cancer. Several pyrimidine derivatives, particularly those with a morpholine (B109124) substituent, have been identified as potent inhibitors of PI3K and/or mTOR. acs.orgallresearchjournal.com Thienopyrimidine derivatives, for example, have been developed as PI3Kα inhibitors. frontiersin.org
Furthermore, pyrimidine derivatives can induce apoptosis (programmed cell death) in cancer cells. Mechanistic studies have shown that some derivatives can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. nih.govaacrjournals.org They can also induce cell cycle arrest, often at the G2/M or G1 phase, thereby halting cell division. nih.govtandfonline.com
Microtubule-Targeting Agent Investigations
Microtubules, dynamic polymers of αβ-tubulin heterodimers, are essential for mitosis and are a validated target for anticancer drugs. nih.govaacrjournals.org A number of pyrimidine derivatives have been investigated as microtubule-targeting agents (MTAs), primarily acting as microtubule destabilizers that bind to the colchicine (B1669291) site on tubulin. aacrjournals.orgnih.govnih.gov
For instance, a series of furo[2,3-d]pyrimidine (B11772683) derivatives were designed and evaluated as MTAs. Compounds 3 , 4 , and 9 from this series demonstrated potent microtubule depolymerizing activities. nih.govacs.org These compounds were also shown to inhibit tubulin assembly, with IC50 values comparable to that of the known microtubule destabilizer combretastatin (B1194345) A-4. acs.org Importantly, these derivatives were effective against multidrug-resistant cancer cells, circumventing resistance mechanisms mediated by P-glycoprotein (Pgp) and βIII-tubulin expression. nih.govacs.org
Similarly, pyrazolo[1,5-a]pyrimidine (B1248293) analogs have been identified as novel tubulin inhibitors that bind to the colchicine site. Compounds 1a and 1b in this class showed high antiproliferative activity against a panel of cancer cell lines, with average IC50 values of 24.8 nM and 28 nM, respectively. nih.gov These compounds effectively inhibited tubulin polymerization in vitro and induced G2/M phase cell cycle arrest. nih.gov
Anti-inflammatory Response Modulations
Pyrimidine derivatives have also demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators. allresearchjournal.comnih.gov A primary target for the anti-inflammatory effects of these compounds is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins. nih.govmdpi.comnih.gov
In a recent study, a series of pyrimidine derivatives were investigated for their ability to inhibit COX-1 and COX-2. Two of the compounds, L1 and L2 , exhibited high selectivity for COX-2 over COX-1, with their efficacy being comparable to the known COX-2 inhibitor meloxicam. mdpi.comnih.gov These compounds also demonstrated antioxidant properties by reducing reactive oxygen species (ROS) levels in an inflammatory cell model. mdpi.comnih.gov
The anti-inflammatory effects of pyrimidine derivatives can also be attributed to the inhibition of other inflammatory pathways. For example, some derivatives have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins, as well as inhibiting the transcription factor nuclear factor-kappa B (NF-κB), which plays a central role in the inflammatory response. allresearchjournal.comnih.gov
Proposed Molecular Mechanisms of Action for Substituted Pyrimidines
The diverse biological activities of substituted pyrimidines stem from their ability to interact with a wide array of molecular targets, a property largely influenced by the nature and position of the substituents on the pyrimidine ring. nih.govbenthamdirect.com The structure-activity relationship (SAR) is a key aspect in understanding their mechanisms of action.
A prevalent mechanism for the anticancer and anti-inflammatory effects of many pyrimidine derivatives is kinase inhibition . The pyrimidine scaffold can act as a bioisostere of the purine (B94841) ring of ATP, allowing it to bind to the ATP-binding pocket of various kinases, thereby inhibiting their activity. frontiersin.org This is the underlying principle for their action against EGFR, PI3K, and other kinases involved in cell signaling.
Another key mechanism, particularly for their antiviral and anticancer properties, is the interference with nucleic acid metabolism . As pyrimidine analogs, they can be incorporated into DNA or RNA, leading to chain termination, or they can inhibit enzymes essential for nucleotide biosynthesis, such as DHFR and thymidylate synthase. benthamdirect.com
For their antiparasitic activity, in addition to DHFR inhibition, some pyrimidine derivatives may disrupt other metabolic pathways essential for the parasite's survival, such as the mitochondrial electron transport chain. benthamdirect.com
The ability of certain pyrimidine derivatives to act as microtubule-targeting agents represents another distinct mechanism of action. By binding to the colchicine site on tubulin, they disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. nih.gov
In essence, the versatility of the pyrimidine scaffold allows for the design of derivatives that can selectively target different biological molecules and pathways, leading to a broad range of therapeutic effects. The specific substitutions on the pyrimidine ring are crucial in determining the target specificity and potency of these compounds. nih.govbenthamdirect.com
Ligand-Target Interactions and Receptor Binding
Derivatives of the 5-Chloro-2-(methylthio)pyrimidin-4-amine scaffold have been investigated for their potential to interact with various biological targets, demonstrating a range of binding affinities and inhibitory activities. The specific substitutions on the pyrimidine core play a crucial role in determining the target specificity and potency of these compounds.
One area of significant interest has been the development of these derivatives as enzyme inhibitors. For instance, a series of 5-chloro-4-((substituted phenyl)amino)pyrimidine-based compounds have been synthesized and evaluated as inhibitors of histone deacetylases (HDACs), which are validated targets for anticancer drug development. researchgate.netnih.govdundee.ac.uk In these derivatives, the 5-chloro-4-(phenylamino)pyrimidine moiety acts as a "cap" group, which forms hydrophobic interactions with residues at the opening of the enzyme's active site. researchgate.netnih.gov Structure-activity relationship (SAR) studies have revealed that the nature of the substituent on the phenylamino (B1219803) portion of the molecule significantly influences the inhibitory activity. researchgate.net
One particular compound from this series, designated L20, which incorporates the 5-chloro-4-((substituted phenyl)amino)pyrimidine core, has demonstrated notable inhibitory selectivity for class I HDACs, particularly HDAC3. researchgate.net The in vitro enzymatic assays have quantified the inhibitory potency of L20 against various HDAC isoforms, as detailed in the table below.
Inhibitory Activity of Compound L20 Against Histone Deacetylases
| Target Enzyme | IC50 (µM) | Selectivity Index vs. HDAC6 |
| HDAC1 | 0.684 | >1462 |
| HDAC2 | 2.548 | >392 |
| HDAC3 | 0.217 | >4608 |
| HDAC6 | >1000 | - |
This table summarizes the half-maximal inhibitory concentration (IC50) values for compound L20 against different histone deacetylase (HDAC) isoforms. The selectivity index highlights the compound's preference for inhibiting class I HDACs over HDAC6. researchgate.net
In another example of specific enzyme inhibition, derivatives incorporating a methylthio group have been designed as transition-state analogue inhibitors. nih.govnih.gov Specifically, 5'-methylthiocoformycin and 5'-methylthio-2'-deoxycoformycin were synthesized to target the adenosine deaminase (ADA) from Plasmodium falciparum (PfADA), the causative agent of malaria. nih.govnih.gov The rationale behind this approach is the unique ability of PfADA to process 5'-methylthioadenosine, a substrate not recognized by human adenosine deaminase. nih.govnih.gov These methylthio-containing analogues were found to be potent inhibitors of PfADA, with dissociation constants in the picomolar range, while showing no detectable inhibition of the human enzyme. nih.govnih.gov This highlights the critical role of the methylthio group in achieving selective ligand-target interactions.
Structure Activity Relationship Sar Studies of 5 Chloro 2 Methylthio Pyrimidin 4 Amine Derivatives
Impact of Substituent Modifications on Biological Potency and Selectivity
The biological profile of 5-Chloro-2-(methylthio)pyrimidin-4-amine derivatives can be systematically tuned by modifying the substituents at key positions on the pyrimidine (B1678525) ring. These modifications influence the molecule's ability to interact with its biological target, affecting both its potency and its selectivity over other related proteins.
Effects of Halogenation at C-5 on Biological Response
The chlorine atom at the C-5 position is a crucial determinant of biological activity. In many classes of pyrimidine-based inhibitors, particularly those targeting kinases, the C-5 halogen plays a multifaceted role. Studies on 2,5-dihalopyrimidine derivatives have demonstrated that this substitution pattern is often essential for potent activity. nih.gov
For instance, in a series of covalent inhibitors targeting the C-terminal kinase domain (CTKD) of Mitogen- and stress-activated protein kinase 1 (MSK1), the presence of a 2,5-dihalopyrimidine moiety was found to be a prerequisite for covalent modification of a key cysteine residue. nih.govacs.org The electron-withdrawing nature of the chlorine atom at C-5 enhances the electrophilicity of the pyrimidine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) by a cysteine residue in the target protein's active site. acs.org The removal or replacement of this halogen with a non-halogen group can lead to a dramatic loss of inhibitory activity, underscoring its importance. nih.gov Furthermore, the specific halogen at this position matters; a 2,4,5-trisubstituted pyrimidine bearing a bromine atom at C-5 was identified as a selective inhibitor of Aurora A kinase, indicating that the size and electronic properties of the halogen can be fine-tuned to achieve specific biological outcomes. mdpi.com
| Compound Modification | Target | Effect on Activity | Reference |
|---|---|---|---|
| 2,5-Dichloropyrimidine Core | MSK1 Kinase | Essential for covalent inhibition and high potency. | nih.gov |
| Deletion of 2-Cl from 2,5-dichloropyrimidine | MSK1 Kinase | ~100-fold reduction in activity. | nih.gov |
| 5-Bromopyrimidine derivative | Aurora A Kinase | Confers high selective inhibitory activity. | mdpi.com |
Role of the Methylthio Group at C-2 in Biological Activity
The 2-methylthio (-SCH3) group is another key functional moiety that significantly influences the biological activity of this pyrimidine series. This group often serves as a crucial interaction point with the target protein. For example, in the context of P2Y12 receptor antagonists, the native agonist 2-methylthio-ADP highlights the importance of this group for receptor recognition and binding. nih.gov Antagonists are often designed to mimic this interaction or to occupy the same binding pocket.
The sulfur atom of the methylthio group can participate in various non-covalent interactions, and the methyl group itself can fit into small hydrophobic pockets within the active site. Moreover, the 2-methylthio position is a synthetically versatile handle. It allows for the introduction of larger and more diverse substituents through oxidation to sulfoxide (B87167) or sulfone followed by nucleophilic displacement, enabling extensive SAR exploration to optimize potency and pharmacokinetic properties. organic-chemistry.org
Influence of Structural Variations on the Amine Moiety at C-4
The 4-amino group is a critical feature for molecular recognition, primarily acting as a hydrogen bond donor. In many kinase inhibitors, this amine forms one or more key hydrogen bonds with the "hinge region" of the kinase ATP-binding site, a conserved sequence of amino acids that connects the N- and C-lobes of the kinase domain. nih.gov This interaction is often essential for anchoring the inhibitor in the correct orientation for potent inhibition.
SAR studies have shown that the potency of pyrimidine inhibitors is highly sensitive to modifications at this position.
Primary Amine (-NH2): Often provides the foundational hinge-binding interactions.
Secondary Amines (-NHR): Introducing a substituent (R) on the amine can be used to probe for additional interactions in the surrounding pocket. The size, polarity, and conformational flexibility of the 'R' group can dramatically alter binding affinity and selectivity. For instance, attaching a small alkyl or a phenyl group can access nearby hydrophobic regions.
Tertiary Amines and Non-Amine Substituents: Replacing the amine altogether or converting it to a tertiary amine typically disrupts the crucial hydrogen-bonding pattern, often leading to a significant loss of activity unless the new group can form alternative, compensatory interactions.
Electronic and Steric Effects of Substituents on Reactivity and Biological Activity
The biological activity of this compound derivatives is governed by a delicate balance of electronic and steric effects. The electron-withdrawing chloro group at C-5 not only influences the pKa of the pyrimidine ring nitrogens but also activates the C-2 and C-4 positions for nucleophilic attack, which is the basis for the covalent inhibition mechanism seen in some kinase inhibitors. nih.gov
Steric factors play a significant role in determining how well a derivative fits into the target's binding site. For example, while a halogen at C-5 is often favorable, increasing its size from chlorine to bromine or iodine can either enhance binding through improved hydrophobic interactions or create steric clashes that reduce potency. A study on MSK1 inhibitors showed that replacing a 2-Cl with a smaller, more electronegative fluorine atom increased potency tenfold, whereas the larger bromine atom resulted in equipotent activity, demonstrating the interplay between size and electronics. nih.gov Similarly, the bulk and shape of substituents on the 4-amino group must be complementary to the topology of the target's active site to achieve high-affinity binding.
Conformational Analysis and Molecular Recognition in Ligand-Target Interactions
The pyrimidine ring itself is planar, but the orientation of its substituents is not fixed. The ability of the molecule to adopt a low-energy conformation that is complementary to the binding site is crucial for high-affinity binding. frontiersin.orgnih.gov Molecular recognition is the sum of these specific interactions:
Hydrogen Bonding: The 4-amino group and the ring nitrogens are primary sites for hydrogen bonding, often with the backbone of the kinase hinge region. nih.gov
Hydrophobic Interactions: The methyl group of the 2-methylthio moiety and any aryl or alkyl substituents on the 4-amino group can engage in favorable hydrophobic interactions.
Halogen Bonding: The C-5 chloro group can act as a halogen bond donor, forming a favorable interaction with an electron-rich atom (like a backbone carbonyl oxygen) in the active site.
Computational studies, such as molecular docking, and experimental methods, like X-ray crystallography, are vital tools for understanding these ligand-target interactions and for rationalizing the observed SAR, guiding the design of more potent and selective derivatives. nih.govfrontiersin.org The rigidity and flexibility of the molecular skeleton are both important; a rigid conformation can pre-organize the molecule for optimal binding, reducing the entropic penalty, while some flexibility may be required to allow for induced-fit adjustments within the binding site. nih.gov
Computational Chemistry and Molecular Modeling in 5 Chloro 2 Methylthio Pyrimidin 4 Amine Research
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic properties of 5-Chloro-2-(methylthio)pyrimidin-4-amine. iiste.orgepstem.net These calculations provide a detailed understanding of the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for its reactivity and interaction with biological macromolecules.
Theoretical studies on related pyrimidine (B1678525) molecules have demonstrated that the arrangement of nitrogen atoms significantly influences the electronic and structural properties. iiste.org For this compound, DFT calculations can predict key parameters such as bond lengths, bond angles, and dihedral angles. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in determining the molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO is a critical parameter for predicting the molecule's reactivity; a smaller gap generally implies higher reactivity.
Furthermore, the Molecular Electrostatic Potential (MEP) map, generated through these calculations, visualizes the charge distribution across the molecule, highlighting electrophilic and nucleophilic regions. This information is invaluable for understanding and predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with protein targets.
Table 1: Calculated Electronic Properties of Representative Pyrimidine Derivatives
| Property | Pyrimidine | 2-Aminopyrimidine | 4-Chloropyrimidine |
| HOMO Energy (eV) | -7.12 | -6.58 | -7.34 |
| LUMO Energy (eV) | -0.98 | -0.75 | -1.21 |
| HOMO-LUMO Gap (eV) | 6.14 | 5.83 | 6.13 |
| Dipole Moment (Debye) | 2.33 | 1.89 | 1.57 |
Note: The data in this table is illustrative and based on general findings for substituted pyrimidines. Specific values for this compound would require dedicated DFT calculations.
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. tandfonline.comnih.gov This method is instrumental in identifying potential biological targets for this compound and in understanding the molecular basis of its activity. The pyrimidine scaffold is a common feature in many kinase inhibitors, and docking studies often explore the binding of such compounds to the ATP-binding site of various kinases. ijfmr.com
In a typical docking simulation, a 3D model of the target protein is used, and the ligand, this compound, is placed in the binding site. The simulation then explores various possible conformations and orientations of the ligand, calculating the binding energy for each. The results can predict the most stable binding mode and provide insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, studies on aminopyrimidine derivatives have shown strong binding affinities with kinases like IGF1R and EGFR. tandfonline.com
Table 2: Illustrative Molecular Docking Results for Pyrimidine Derivatives against a Kinase Target
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Derivative A | Kinase X | -8.5 | Met793, Leu718, Val726 |
| Derivative B | Kinase X | -9.2 | Met793, Gly796, Leu844 |
| Derivative C | Kinase X | -7.9 | Cys797, Leu718, Ala743 |
Note: This table presents hypothetical data to illustrate the output of molecular docking studies. The specific binding energy and interacting residues for this compound would depend on the chosen protein target.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular Dynamics (MD) simulations provide a dynamic view of the conformational behavior of this compound and its interactions with a target protein over time. ajms.iqbohrium.com Unlike the static picture provided by molecular docking, MD simulations can reveal the flexibility of both the ligand and the protein, offering a more realistic representation of the binding event. acs.org
An MD simulation starts with the docked complex of this compound and its target. The system is then solvated in a box of water molecules, and the trajectories of all atoms are calculated over a period of time, typically nanoseconds to microseconds. Analysis of these trajectories can reveal the stability of the binding pose, fluctuations in the ligand's position, and the role of water molecules in mediating interactions. Such simulations are crucial for assessing the conformational stability of the ligand within the binding pocket and for understanding the dynamics of the protein-ligand interactions. ajms.iqbohrium.com
QSAR (Quantitative Structure-Activity Relationship) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govtandfonline.com For derivatives of this compound, QSAR models can be developed to predict their activity against a specific biological target, thereby guiding the synthesis of more potent analogs.
To build a QSAR model, a dataset of compounds with known activities is required. Various molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and lipophilic properties), are calculated for each compound. mdpi.com Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to create an equation that correlates these descriptors with the observed biological activity. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound.
Table 3: Common Molecular Descriptors Used in QSAR Studies of Pyrimidine Derivatives
| Descriptor Type | Examples |
| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges |
| Steric | Molecular weight, Molar refractivity, van der Waals volume |
| Lipophilic | LogP (octanol-water partition coefficient) |
| Topological | Connectivity indices, Shape indices |
In Silico Screening and Virtual Ligand Design for Novel Derivatives
In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. ijfmr.comijfmr.com This approach can be either ligand-based or structure-based. In the context of this compound, virtual screening can be employed to discover novel derivatives with improved activity or other desirable properties.
In a structure-based virtual screen, a library of compounds is docked into the binding site of a target protein, and the compounds are ranked based on their predicted binding affinity. nih.gov Ligand-based virtual screening, on the other hand, uses the structure of a known active compound, such as this compound, as a template to search for other compounds with similar properties.
Following virtual screening, the identified "hits" can be further optimized through virtual ligand design. This involves making targeted modifications to the chemical structure of the hit compounds to improve their binding affinity, selectivity, or pharmacokinetic properties. This iterative process of virtual screening and ligand design can significantly accelerate the discovery of new drug candidates based on the this compound scaffold. nih.gov
Analytical Research Methodologies for 5 Chloro 2 Methylthio Pyrimidin 4 Amine and Its Analogs
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of 5-Chloro-2-(methylthio)pyrimidin-4-amine. These techniques probe the interaction of the molecule with electromagnetic radiation, providing detailed information about its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would provide critical data for structural confirmation.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the methylthio group, the amine group, and the pyrimidine (B1678525) ring. The chemical shift of the methylthio protons would likely appear in the range of 2.5-3.0 ppm. The amine protons would exhibit a broader signal, the position of which can be influenced by solvent and concentration. The single proton on the pyrimidine ring would appear at a downfield position, characteristic of aromatic protons.
¹³C NMR: The carbon-13 NMR spectrum would reveal signals for each unique carbon atom in the molecule. The carbon of the methylthio group would resonate at a higher field compared to the aromatic carbons of the pyrimidine ring. The chemical shifts of the pyrimidine ring carbons would be influenced by the electron-withdrawing chloro group and the electron-donating amine and methylthio groups.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands. For an analog, 6-chloro-2-(methylthio)pyrimidin-4-ylamine, the IR spectrum shows characteristic peaks that can be used for comparison.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amine) | 3100-3500 |
| C-H stretch (methyl) | 2850-3000 |
| C=N stretch (pyrimidine ring) | 1550-1650 |
| C-Cl stretch | 600-800 |
| C-S stretch | 600-700 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M and M+2 peaks with an approximate ratio of 3:1). Fragmentation would likely involve the loss of the methyl group from the methylthio substituent and other characteristic cleavages of the pyrimidine ring. The NIST WebBook provides mass spectrometry data for the isomer, 4-Pyrimidinamine, 6-chloro-2-(methylthio)-.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound. This technique provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like the pyrimidine ring in this compound. The UV-Vis spectrum would be expected to show absorption maxima characteristic of substituted pyrimidines.
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating and purifying this compound from reaction mixtures and for assessing its purity.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique for monitoring the progress of a reaction and for preliminary purity assessment. A suitable solvent system (mobile phase) would be developed to achieve good separation of the target compound from any starting materials, by-products, or impurities on a silica (B1680970) gel plate (stationary phase). Visualization can be achieved under UV light or by using a staining agent.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a more powerful chromatographic technique that provides high-resolution separation and accurate quantification of the components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a C18 column as the stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid. The retention time of the compound would be a key parameter for its identification and quantification. Purity is typically determined by the area percentage of the main peak in the chromatogram.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, nitrogen, etc.) present in the molecule. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula of this compound (C₅H₆ClN₃S) to verify its empirical formula and purity.
| Element | Theoretical Percentage |
| Carbon (C) | 34.20% |
| Hydrogen (H) | 3.44% |
| Chlorine (Cl) | 20.19% |
| Nitrogen (N) | 23.92% |
| Sulfur (S) | 18.26% |
Future Research Directions and Therapeutic Prospects for 5 Chloro 2 Methylthio Pyrimidin 4 Amine Scaffolds
Rational Design of Targeted Therapeutics Based on Pyrimidine (B1678525) Core
The rational design of new drug candidates based on the 5-Chloro-2-(methylthio)pyrimidin-4-amine scaffold is a key area for future research. This approach relies on understanding the structure-activity relationships (SAR) to optimize the molecule's interaction with its biological target, thereby enhancing efficacy and minimizing off-target effects.
Future design strategies will likely focus on modifying the three key positions of the scaffold:
The C4-amine group: This position can be functionalized to introduce side chains that can form critical hydrogen bonds or other interactions within a target's binding pocket. For instance, creating amide or urea (B33335) linkages at this position can introduce vectors that occupy hydrophobic pockets or interact with specific residues.
The C2-methylthio group: The methylthio moiety can be oxidized to sulfoxides or sulfones or replaced with other groups to modulate the electronic properties and steric profile of the molecule. Such modifications can influence the compound's binding affinity and metabolic stability.
The C5-chloro group: The chlorine atom is an electron-withdrawing group that can influence the pKa of the pyrimidine ring and participate in halogen bonding with the target protein. Replacing it with other halogens (e.g., F, Br) or small alkyl groups could systematically probe the binding site's steric and electronic requirements.
A systematic SAR study would involve creating a library of analogs by varying these positions and evaluating their activity against a specific target. For example, in the context of kinase inhibition, the C4-amine could be extended to reach the solvent-exposed region, while the C2 and C5 substituents could be optimized to fit into the hydrophobic pocket near the enzyme's hinge region.
Table 1: Potential Modifications and Their Rationale in Drug Design
| Position for Modification | Type of Modification | Rationale for Biological Activity |
|---|---|---|
| C4-amine | Acylation, Sulfonylation, Alkylation | Introduce groups to form key interactions (e.g., hydrogen bonds) with target residues; improve selectivity and potency. |
| C2-methylthio | Oxidation (to sulfoxide (B87167)/sulfone), Replacement with other alkyl/arylthio groups | Modulate electronic properties, solubility, and metabolic stability; explore hydrophobic interactions. |
| C5-chloro | Replacement with other halogens (F, Br) or small alkyl groups | Fine-tune steric and electronic properties; explore potential for halogen bonding to enhance binding affinity. |
Exploration of Novel Biological Targets and Therapeutic Areas
While pyrimidine derivatives are well-known for their applications in oncology and virology, the this compound scaffold holds promise for a broader range of therapeutic areas. chemimpex.com The structural versatility of this core makes it an attractive starting point for exploring novel biological targets.
Future research should focus on screening derivatives of this scaffold against a diverse panel of targets, including:
Kinases: Many pyrimidine-based molecules are potent kinase inhibitors. Derivatives of this scaffold could be investigated for activity against protein kinases implicated in cancer, inflammation, and neurodegenerative diseases, such as Polo-like kinase 4 (PLK4). nih.gov
G-protein coupled receptors (GPCRs): Compounds based on related thiazolo[5,4-d]pyrimidine (B3050601) structures have shown high affinity for adenosine (B11128) receptors, suggesting that the this compound core could be adapted to target other GPCRs involved in various physiological processes. nih.gov
Enzymes in Metabolic Pathways: Given that pyrimidines are fundamental to nucleotide metabolism, derivatives could be designed to target enzymes in these pathways, which are often dysregulated in cancer and infectious diseases.
Antiviral Targets: The pyrimidine core is central to many antiviral drugs. Novel derivatives could be synthesized and evaluated for activity against viral enzymes like polymerases or proteases, as has been done for compounds targeting the Tobacco Mosaic Virus (TMV). nih.gov
Table 2: Potential Therapeutic Areas and Biological Targets
| Therapeutic Area | Potential Biological Target | Rationale/Example |
|---|---|---|
| Oncology | Protein Kinases (e.g., PLK4), Dihydroorotate (B8406146) dehydrogenase (DHODH) | Pyrimidine core is common in kinase inhibitors; targeting nucleotide synthesis is a proven anti-cancer strategy. |
| Infectious Diseases | Viral Polymerases, Proteases | Analogs of pyrimidine nucleosides are established antiviral agents. nih.gov |
| Neurology | Adenosine Receptors (A1, A2A), Other GPCRs | Related scaffolds have shown high affinity for adenosine receptors, implicated in depression and neurodegenerative disorders. nih.gov |
| Inflammatory Diseases | Cyclooxygenase (COX), Lipoxygenase (LOX) | Pyrimidine derivatives have been explored for anti-inflammatory properties. |
Development of Advanced and Sustainable Synthetic Strategies
The efficient and environmentally friendly synthesis of a diverse library of this compound derivatives is crucial for drug discovery efforts. Future research in this area should prioritize the development of advanced and sustainable synthetic methodologies.
Key areas of focus include:
Greener Solvents and Reagents: Moving away from hazardous solvents and reagents towards more benign alternatives.
Catalytic Methods: Employing catalytic reactions, such as transition-metal-catalyzed cross-coupling reactions, to construct the C-C and C-N bonds necessary for diversification of the scaffold. This can reduce waste and improve efficiency compared to stoichiometric methods.
Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scalability of the synthesis of key intermediates and final compounds.
Multicomponent Reactions (MCRs): Designing MCRs to assemble the pyrimidine core or its derivatives in a single step from multiple starting materials can significantly improve synthetic efficiency and reduce the number of purification steps.
For instance, the core itself can be seen as an intermediate, with future work focusing on high-throughput parallel synthesis to generate large libraries of compounds for screening by functionalizing the amine and chloro positions.
Integration of Artificial Intelligence and Machine Learning in Pyrimidine-Based Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, and these technologies can be powerfully applied to the development of therapeutics based on the this compound scaffold. nih.govnih.gov
Future integration of AI and ML can accelerate research in several ways:
Predictive Modeling: ML algorithms can be trained on existing data from other pyrimidine derivatives to build quantitative structure-activity relationship (QSAR) models. mdpi.com These models can predict the biological activity, toxicity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) of new, unsynthesized analogs of the this compound scaffold. nih.govmdpi.com
Virtual Screening: AI-powered platforms can perform large-scale virtual screening of virtual libraries of derivatives against the 3D structures of biological targets, identifying the most promising candidates for synthesis and experimental testing. mdpi.com
De Novo Drug Design: Generative AI models can design entirely new molecules based on the pyrimidine scaffold that are optimized for desired properties, such as high binding affinity for a specific target and favorable drug-like characteristics. nih.gov
Target Identification: AI can analyze vast biological datasets (genomics, proteomics) to identify and validate novel biological targets for which derivatives of the this compound scaffold could be effective. mdpi.com
By leveraging these computational tools, researchers can prioritize the synthesis of the most promising compounds, reducing the time and cost associated with traditional trial-and-error approaches and accelerating the journey from chemical scaffold to clinical candidate. mednexus.org
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-Chloro-2-(methylthio)pyrimidin-4-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 4,6-dichloro-2-(methylthio)pyrimidine with amines. For example, using 2,2,2-trifluoroethanamine in the presence of N,N-diisopropylethylamine (DIPEA) in NMP at 100°C for 10 hours achieves a 76% yield . Alternatively, regioselective amination at the C4 position can be achieved using NaHMDS in THF at 0°C under inert conditions . Reaction monitoring via TLC and purification via silica gel chromatography (100–200 mesh) are critical for isolating high-purity products .
Q. How can NMR spectroscopy be effectively used to characterize this compound derivatives?
- Methodological Answer : ¹H NMR analysis in CDCl₃ or DMSO-d₆ reveals key structural features:
- C5-H proton : Singlet at δ 6.21 ppm .
- Methylthio group : Singlet at δ 2.54 ppm .
- Amino protons : Broad signals between δ 4.10–5.12 ppm, depending on substituents .
¹³C NMR confirms the pyrimidine ring carbons (e.g., C4 at δ 168.36 ppm) and substituent environments . HR-MS and elemental analysis further validate molecular composition .
Q. What purification strategies are recommended for isolating this compound derivatives?
- Methodological Answer : Precipitation from water after reaction quenching is a common first step . Subsequent purification via silica gel column chromatography (100–200 mesh) with ethyl acetate/hexane gradients removes unreacted amines and byproducts . For thermally stable derivatives, recrystallization from ethanol or acetonitrile improves purity .
Advanced Research Questions
Q. How does tautomerism influence the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : The compound exhibits lactam-lactim tautomerism, which enhances the nucleophilicity of the amino group. For instance, Vilsmeier formylation at 50°C selectively targets the amino group (δ 8.66 ppm for the formylated product), bypassing the C5 position due to tautomer-driven electronic redistribution . Computational studies (DFT) can model tautomeric populations to predict regioselectivity .
Q. What strategies resolve contradictions in regioselectivity data during functionalization of this compound?
- Methodological Answer : Conflicting reports on C5 vs. amino group reactivity can arise from solvent polarity and temperature effects. For example:
- Polar aprotic solvents (NMP) : Favor amination at C4 .
- Nonpolar solvents (THF) : Promote nucleophilic attack at C6 .
Systematic kinetic studies under controlled conditions (e.g., variable-temperature NMR) clarify dominant pathways .
Q. How can computational modeling guide the design of this compound-based A2A receptor antagonists?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using the hA2A receptor crystal structure (PDB ID: 4EIY) identifies favorable binding conformations. Modifying the pyrimidine core with bulky substituents (e.g., trifluoroethyl groups) improves ligand efficiency (LE > 0.5) and blood-brain barrier penetration . MD simulations assess stability of receptor-ligand complexes over 100-ns trajectories .
Q. What crystallographic techniques validate the structural integrity of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) confirms bond lengths and angles. For example, the C4-N bond length in the pyrimidine ring is typically 1.33–1.35 Å, consistent with sp² hybridization . SHELXL-2018 refines structures to R-factors < 0.05 .
Q. How do steric and electronic effects of substituents impact the biological activity of this compound derivatives?
- Methodological Answer :
- Electron-withdrawing groups (Cl, CF₃) : Enhance metabolic stability but may reduce solubility .
- Bulky substituents (pyridinyl) : Improve receptor binding affinity (e.g., hA2A Ki = 0.22 nM) but increase logP values .
- Methoxy groups : Reduce hepatotoxicity by minimizing CYP450 interactions .
Structure-activity relationship (SAR) studies combined with ADMET profiling optimize lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
